1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is a synthetic compound with significant potential in pharmaceutical research. It features a complex molecular structure characterized by a pyrrolidine ring, a carboxamide functional group, and multiple aromatic systems, including trifluoromethyl and isopropyl substituents. The compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities.
1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide falls under the classification of organic compounds, specifically as a pyrrolidine carboxamide derivative. This class of compounds has been explored for various therapeutic applications, notably in oncology and anti-inflammatory treatments.
The synthesis of 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can be approached through several synthetic routes commonly utilized in organic chemistry. One potential method involves the formation of the pyrrolidine ring followed by the introduction of the carboxamide group.
The molecular structure of 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can be represented using various notations:
InChI=1S/C21H21F3N2O2/c1-13(2)14-6-8-18(9-7-14)26-12-15(10-19(26)27)20(28)25-17-5-3-4-16(11-17)21(22,23)24/h3-9,11,13,15H,10,12H2,1-2H3,(H,25,28)
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
The compound has a complexity rating of 571, indicating a relatively intricate molecular architecture that may contribute to its biological activity.
The compound can participate in various chemical reactions typical for amides and pyrrolidines:
The reactions can be carried out using standard laboratory techniques such as refluxing in organic solvents or employing catalytic systems to facilitate transformations.
The physical properties of 1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide include:
Chemical properties include:
This compound holds potential for various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2